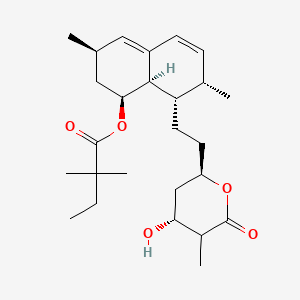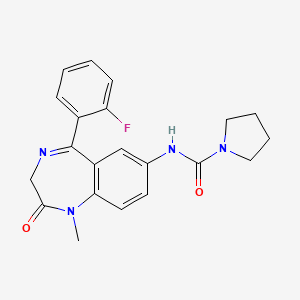
2-Methyl Simvastatin (Mixture Of Diasteroisomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl Simvastatin (Mixture Of Diasteroisomers) is a synthetic derivative of simvastatin, a well-known lipid-lowering agent. This compound is characterized by the presence of multiple chiral centers, resulting in a mixture of diastereomers. It is primarily used in scientific research to study its effects on lipid metabolism and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key steps include the methylation of the simvastatin molecule and the introduction of chiral centers. The reaction conditions typically involve the use of strong bases and methylating agents under controlled temperatures to ensure the formation of the desired diastereomers.
Industrial Production Methods: Industrial production of 2-Methyl Simvastatin follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for fermentation, followed by chemical synthesis steps to introduce the methyl group and chiral centers. The final product is purified using chromatographic techniques to obtain a mixture of diastereomers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl Simvastatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and studying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methyl Simvastatin. These derivatives are studied for their potential biological activities and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-Methyl Simvastatin is widely used in scientific research due to its potential therapeutic benefits. Some of its applications include:
Chemistry: Studying the compound’s reactivity and stability under different conditions.
Biology: Investigating its effects on lipid metabolism and cholesterol biosynthesis.
Medicine: Exploring its potential as a lipid-lowering agent and its effects on cardiovascular health.
Industry: Developing new formulations and delivery methods for enhanced therapeutic efficacy.
Wirkmechanismus
The mechanism of action of 2-Methyl Simvastatin involves the inhibition of the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, 2-Methyl Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Vergleich Mit ähnlichen Verbindungen
Simvastatin: The parent compound, widely used as a lipid-lowering agent.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Lovastatin: A naturally occurring statin with a similar structure but different therapeutic profile.
Uniqueness: 2-Methyl Simvastatin is unique due to the presence of multiple chiral centers, resulting in a mixture of diastereomers. This structural complexity allows for the study of different stereoisomers and their individual biological activities, providing valuable insights into the compound’s therapeutic potential.
Eigenschaften
Molekularformel |
C26H40O5 |
|---|---|
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-5-methyl-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C26H40O5/c1-7-26(5,6)25(29)31-22-13-15(2)12-18-9-8-16(3)20(23(18)22)11-10-19-14-21(27)17(4)24(28)30-19/h8-9,12,15-17,19-23,27H,7,10-11,13-14H2,1-6H3/t15-,16-,17?,19+,20-,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
NJRLXFRIDIFWPB-ZURORQQOSA-N |
Isomerische SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](C(C(=O)O3)C)O)C |
Kanonische SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(C(C(=O)O3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,9-Dibromo-6,7-bis(4-hexylphenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13406629.png)




![TBDMS(-2)[TBDMS(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13406660.png)
methyl]-2,6-dimethyl benzamide](/img/structure/B13406665.png)


![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)




